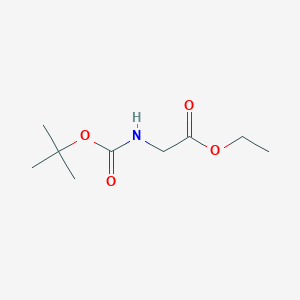
1-Octanoyl-2,5-dioxopyrrolidin
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-YL octanoate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . It is also known by its IUPAC name, 1-(octanoyloxy)-2,5-pyrrolidinedione . This compound is used in various chemical and pharmaceutical applications, particularly in the synthesis of other complex molecules.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-YL octanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of bioactive compounds for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical agents like eliglustat.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with proteins and enzymes, suggesting that 2,5-dioxopyrrolidin-1-yl octanoate may also interact with specific proteins or enzymes in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels
Biochemical Pathways
Given the potential interaction with cav 12 (L-type) channels, it’s possible that this compound could affect calcium signaling pathways .
Pharmacokinetics
Similar compounds have been shown to have high metabolic stability on human liver microsomes . This suggests that 2,5-Dioxopyrrolidin-1-YL Octanoate may also have good metabolic stability, which could impact its bioavailability.
Result of Action
Similar compounds have been shown to have anticonvulsant properties and to be effective in pain models
Action Environment
It’s worth noting that the compound is typically stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-YL octanoate typically involves the reaction of N-hydroxysuccinimide with octanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in methylene chloride under an inert nitrogen atmosphere. The mixture is cooled in an ice bath, and octanoyl chloride is added dropwise. The resulting solution is stirred at room temperature, and the product is isolated by filtration and washing with heptane .
Industrial Production Methods: Industrial production of 2,5-Dioxopyrrolidin-1-YL octanoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dioxopyrrolidin-1-YL octanoate undergoes various chemical reactions, including:
Acyl Group Substitution: This compound can participate in acyl group substitution reactions, where the octanoyl group is replaced by other acyl groups.
Ester Hydrolysis: It can undergo hydrolysis to yield the corresponding carboxylic acid and N-hydroxysuccinimide.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions:
Acyl Chlorides: Used in acyl group substitution reactions.
Bases: Such as triethylamine, used to neutralize acids formed during reactions.
Solvents: Methylene chloride and heptane are commonly used solvents.
Major Products Formed:
Eliglustat: A pharmaceutical compound used in the treatment of Gaucher’s disease.
Various Esters and Amides: Formed through substitution and hydrolysis reactions.
Vergleich Mit ähnlichen Verbindungen
N-Hydroxysuccinimide Esters: These compounds share a similar reactive ester group and are used in similar applications.
Octanoyl Chloride: A precursor in the synthesis of 2,5-Dioxopyrrolidin-1-YL octanoate.
Eliglustat: A pharmaceutical derivative of 2,5-Dioxopyrrolidin-1-YL octanoate.
Uniqueness: 2,5-Dioxopyrrolidin-1-YL octanoate is unique due to its specific structure, which combines the reactivity of N-hydroxysuccinimide esters with the hydrophobicity of the octanoyl group. This combination makes it particularly useful in the synthesis of bioactive compounds and pharmaceuticals .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJVSXYBFAVPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Spiro[3.4]octan-5-one](/img/structure/B85115.png)








